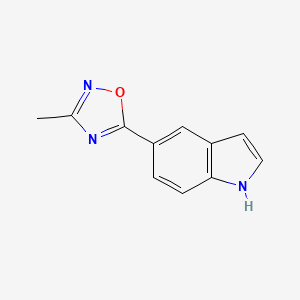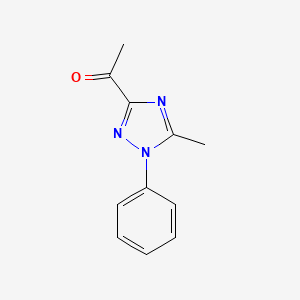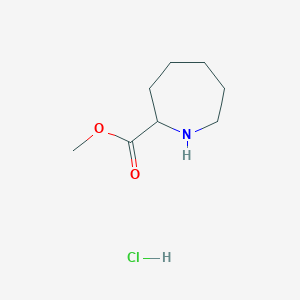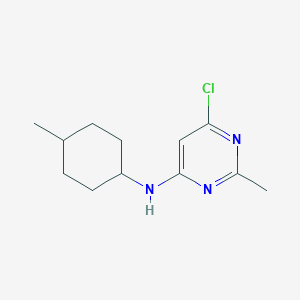![molecular formula C7H6N2O2 B1463786 5-メチルフロ[2,3-d]ピリミジン-4(3H)-オン CAS No. 1283372-48-4](/img/structure/B1463786.png)
5-メチルフロ[2,3-d]ピリミジン-4(3H)-オン
説明
“5-Methylfuro[2,3-d]pyrimidin-4(3H)-one” is a chemical compound . It is related to “4-Chloro-5-methylfuro[2,3-d]pyrimidine”, which has a molecular weight of 168.58 .
Synthesis Analysis
The synthesis of related compounds involves N4-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines, obtained from Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine and appropriate aryl iodides .科学的研究の応用
微小管標的薬
この化合物は、強力な微小管脱重合活性を示す4-置換5-メチルフロ[2,3-d]ピリミジン類の設計と合成に使用されてきました . これらの化合物は、多剤耐性癌細胞に対して効果的でした .
薬剤耐性の回避
5-メチルフロ[2,3-d]ピリミジン-4(3H)-オンから誘導された化合物は、P-糖タンパク質(Pgp)およびβIII-チューブリンを介した薬剤耐性を回避する能力を示しました . これは、これらのメカニズムがパクリタキセル、ドセタキセル、およびビンカアルカロイドなどの特定の化学療法薬の有効性を制限する可能性があるため、特に重要です .
抗腫瘍活性
合成された化合物の1つである化合物3は、NCI 60細胞株パネルの47の細胞株において、10 nM未満のGI50値を示しました . MDA-MB-435異種移植片モデルにおいて、化合物3は統計的に有意な抗腫瘍効果を示しました .
官能化チエノ[2,3-d]ピリミジンの合成
5-アセチル-6-アミノピリミジン-4(3H)-チオンと活性クロロメチレンフラグメントを含む一連の試薬から官能化チエノ[2,3-d]ピリミジンを合成するための効率的な方法が開発されました .
2-(チエノ[2,3-d]ピリミジン-6-イル)ピリド[2,3-d]ピリミジンの合成
この化合物は、2-(チエノ[2,3-d]ピリミジン-6-イル)ピリド[2,3-d]ピリミジンの合成にも使用されました .
N-(4-イミノ-4-メチルフロ[2,3-d]ピリミジン-3(4H)-イル)ベンザミドの合成
この化合物は、N-(4-イミノ-4-メチルフロ[2,3-d]ピリミジン-3(4H)-イル)ベンザミドの合成に使用されました .
生化学分析
Biochemical Properties
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of its interaction with microtubules. It has been identified as a potent microtubule depolymerizing agent, which means it can disrupt the polymerization of tubulin, a key protein involved in cell division . This compound interacts with tubulin by binding to its colchicine site, thereby inhibiting tubulin assembly and leading to microtubule depolymerization . This interaction is crucial as it can circumvent drug resistance mechanisms mediated by P-glycoprotein and βIII-tubulin .
Cellular Effects
The effects of 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. It has been shown to exhibit potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells . This compound influences cell function by disrupting microtubule dynamics, which is essential for mitotic spindle formation and chromosome segregation during cell division . Additionally, it affects cell signaling pathways and gene expression related to cell proliferation and survival .
Molecular Mechanism
At the molecular level, 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one exerts its effects through direct binding interactions with tubulin. By binding to the colchicine site on tubulin, it inhibits the polymerization of tubulin into microtubules, leading to microtubule depolymerization . This inhibition disrupts the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately leading to apoptosis . The compound also modulates gene expression by affecting transcription factors and signaling pathways involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and efficacy of the compound may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity . At higher doses, it can cause adverse effects such as weight loss, hematological toxicity, and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing severe toxicity . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in preclinical studies .
Metabolic Pathways
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate for excretion . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within cells can impact its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one is primarily within the cytoplasm, where it interacts with tubulin and microtubules . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . Its activity and function are closely associated with its ability to disrupt microtubule dynamics and induce cell cycle arrest and apoptosis .
特性
IUPAC Name |
5-methyl-3H-furo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZBYXTYRBPCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)


